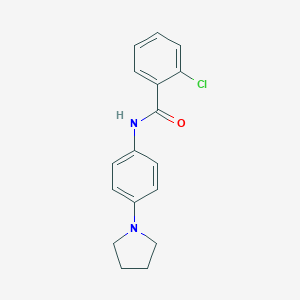
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is primarily expressed in sensory neurons and plays a crucial role in nociception and thermoregulation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
作用機序
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide exerts its pharmacological effects by selectively blocking the activity of TRPV1. TRPV1 is a polymodal receptor that responds to a variety of stimuli, including heat, capsaicin, and protons. By blocking TRPV1, 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide inhibits the transmission of pain signals and reduces the sensitivity of sensory neurons to noxious stimuli.
Biochemical and Physiological Effects
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to effectively reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and migraine. In addition, 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been found to have a low toxicity profile and is well-tolerated in animals. These findings suggest that 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide may have potential therapeutic applications in pain management and other related disorders.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide in lab experiments is its high selectivity for TRPV1. This allows researchers to specifically target TRPV1-mediated responses without affecting other ion channels or receptors. However, one limitation of using 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide is its relatively low potency compared to other TRPV1 antagonists. This may require higher concentrations of 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide to achieve the desired pharmacological effects.
将来の方向性
There are several potential future directions for research on 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide and TRPV1 antagonists. One area of interest is the development of more potent and selective TRPV1 antagonists with improved pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of TRPV1 antagonists in other related disorders, such as chronic cough, itch, and bladder dysfunction. Overall, 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide and TRPV1 antagonists hold great promise as potential therapeutic agents for pain management and other related disorders.
合成法
The synthesis of 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide involves the reaction of 4-pyrrolidin-1-ylbenzene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorobenzamide in the presence of a base to yield 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide. The synthesis of 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been optimized and improved over the years, resulting in higher yields and purity.
科学的研究の応用
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been widely used in scientific research to investigate the role of TRPV1 in pain and other related disorders. It has been shown to effectively block TRPV1-mediated responses in vitro and in vivo, making it a valuable tool for studying the function of TRPV1. 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has also been used to explore the potential therapeutic applications of TRPV1 antagonists in pain management, inflammation, and other related disorders.
特性
分子式 |
C17H17ClN2O |
|---|---|
分子量 |
300.8 g/mol |
IUPAC名 |
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
InChIキー |
GYTWBUOXRWAYCQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B245966.png)
![2-[4-(propan-2-yl)phenoxy]-N-(quinolin-5-yl)acetamide](/img/structure/B245969.png)
![2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B245970.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B245971.png)
![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)
![N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B245974.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B245976.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)
